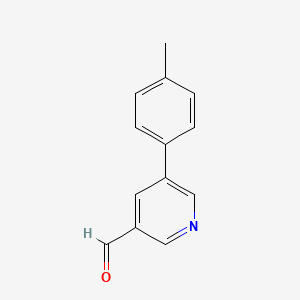

5-(4-Metilfenil)-3-piridincarboxaldehído

Descripción general

Descripción

5-(4-Methylphenyl)-3-pyridinecarbaldehyde is a useful research compound. Its molecular formula is C13H11NO and its molecular weight is 197.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-(4-Methylphenyl)-3-pyridinecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methylphenyl)-3-pyridinecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de fármacos antileishmaniales y antimaláricos

“5-(4-Metilfenil)-3-piridincarboxaldehído” tiene aplicaciones potenciales en el desarrollo de fármacos antileishmaniales y antimaláricos. Las investigaciones indican que los compuestos que contienen pirazol, que se pueden sintetizar a partir de derivados de este compuesto, muestran una potente actividad contra enfermedades como la leishmaniasis y la malaria . Estas enfermedades son problemas de salud importantes a nivel mundial, y el desarrollo de nuevos farmacóforos para un tratamiento seguro y eficaz es de gran importancia.

Síntesis orgánica e investigación química

En el campo de la química orgánica, “this compound” se puede utilizar como precursor para sintetizar varios compuestos heterocíclicos. Por ejemplo, puede estar involucrado en la síntesis de sulfinil- y sulfonil-tetrazoles, que tienen diversas aplicaciones en la investigación química y el diseño de fármacos .

Síntesis química industrial

Este compuesto es valioso en la síntesis química industrial, donde se puede utilizar para crear derivados de imidazol. Estos derivados tienen aplicaciones en la producción de materiales como productos farmacéuticos, agroquímicos y polímeros. Las patentes describen métodos para sintetizar tales compuestos, destacando la relevancia industrial y el valor de aplicación .

Ciencia de los materiales

En la ciencia de los materiales, los derivados de “this compound” se pueden integrar en la síntesis de moléculas complejas como las porfirinas. Estas moléculas son cruciales en el desarrollo de materiales sensibles al campo, particularmente para aplicaciones optoelectrónicas .

Ciencia ambiental

La seguridad y el impacto ambiental de los productos químicos relacionados con “this compound” se estudian para garantizar un uso responsable en diversas aplicaciones. Las fichas de datos de seguridad proporcionan información detallada sobre la manipulación, el almacenamiento y la eliminación, lo cual es esencial para la seguridad ambiental y el cumplimiento .

Métodos analíticos en ciencias forenses

En las ciencias forenses, “this compound” puede formar parte de la síntesis de catinonas emergentes, que luego se cuantifican mediante métodos analíticos como GC-MS en muestras de sangre. Esto es crucial para la determinación precisa de estas sustancias en situaciones forenses .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Biochemical Pathways

For instance, 5-Hydroxytryptamine 2B receptor regulates cell-cycle progression and has cross-talk with tyrosine kinase pathways .

Pharmacokinetics

Celecoxib, a related compound, is known to be metabolized primarily by the cytochrome p450 (cyp) 2c9 isoenzyme and has an elimination half-life of about 11 hours in healthy individuals .

Result of Action

Related compounds have shown significant antileishmanial and antimalarial activities .

Análisis Bioquímico

Biochemical Properties

5-(4-Methylphenyl)-3-pyridinecarbaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between 5-(4-Methylphenyl)-3-pyridinecarbaldehyde and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been shown to interact with certain proteins involved in cellular signaling pathways, such as kinases and phosphatases, thereby influencing signal transduction processes .

Cellular Effects

The effects of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 5-(4-Methylphenyl)-3-pyridinecarbaldehyde can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by binding to transcription factors or modifying chromatin structure, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, 5-(4-Methylphenyl)-3-pyridinecarbaldehyde can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, this compound can activate or inhibit receptors on the cell surface, leading to downstream signaling events that influence cellular responses . Changes in gene expression induced by 5-(4-Methylphenyl)-3-pyridinecarbaldehyde are often mediated through its interaction with transcription factors and epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure . Prolonged exposure to 5-(4-Methylphenyl)-3-pyridinecarbaldehyde has been associated with changes in cellular metabolism and gene expression, which can lead to alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde in animal models have been studied to determine the optimal dosage and potential toxic effects . At low to moderate doses, this compound has been shown to have beneficial effects on cellular function and metabolism . At high doses, 5-(4-Methylphenyl)-3-pyridinecarbaldehyde can exhibit toxic effects, including oxidative stress, inflammation, and cell death . These adverse effects are often dose-dependent and can vary between different animal models .

Metabolic Pathways

5-(4-Methylphenyl)-3-pyridinecarbaldehyde is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . The interaction of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites in the cell . Additionally, this compound can affect the activity of cofactors and other molecules involved in metabolic processes .

Transport and Distribution

The transport and distribution of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, 5-(4-Methylphenyl)-3-pyridinecarbaldehyde can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-(4-Methylphenyl)-3-pyridinecarbaldehyde is critical for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 5-(4-Methylphenyl)-3-pyridinecarbaldehyde may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect cellular respiration and energy production .

Propiedades

IUPAC Name |

5-(4-methylphenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPGUJZUWRYNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594196 | |

| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229008-16-6 | |

| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)

![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)